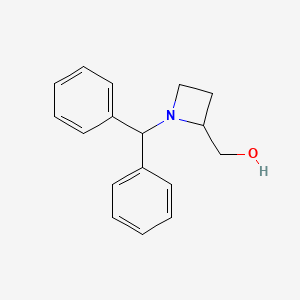

(1-Benzhydrylazetidin-2-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(1-benzhydrylazetidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-13-16-11-12-18(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFMLZHAZJYUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1CO)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330217 | |

| Record name | (1-benzhydrylazetidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72351-68-9 | |

| Record name | 1-(Diphenylmethyl)-2-azetidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72351-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-benzhydrylazetidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1 Benzhydrylazetidin 2 Yl Methanol

Retrosynthetic Analysis Approaches for the (1-Benzhydrylazetidin-2-yl)methanol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comslideshare.net For this compound, several logical disconnections can be envisioned, primarily focusing on the formation of the azetidine (B1206935) ring and the installation of its substituents.

A primary disconnection strategy involves breaking the C-N bonds of the azetidine ring. This leads to acyclic precursors such as γ-amino alcohols. For instance, a disconnection of the N1-C2 and N1-C4 bonds points towards a 1,3-amino alcohol derivative which can be cyclized. Another common approach is the disconnection of a single C-N or C-C bond within the ring, suggesting intramolecular cyclization of a suitably functionalized precursor. magtech.com.cn For example, cleaving the N1-C4 bond suggests an intramolecular nucleophilic substitution of a γ-haloamine.

A powerful retrosynthetic approach for substituted azetidines involves the concept of functional group interconversion. slideshare.net A key strategy considers the reduction of a β-lactam (azetidin-2-one) to the corresponding azetidine. rsc.org This is a widely used method, though it can be complicated by potential ring-opening, especially with electron-rich substituents on the azetidine nucleus. rsc.org

Radical retrosynthesis offers an alternative to traditional two-electron disconnection strategies. nih.gov This approach involves homolytic bond cleavage, which can lead to more concise and efficient synthetic routes by utilizing radical-based C-C or C-N bond formations. nih.gov

Modern Methodologies for Azetidine Ring Formation Applied to the Compound

The construction of the strained four-membered azetidine ring requires specialized synthetic methods. magtech.com.cn Recent years have seen the development of several modern strategies that are applicable to the synthesis of this compound. rsc.org

Cyclization Reactions for Azetidine Construction

Intramolecular cyclization is a cornerstone of azetidine synthesis. magtech.com.cn This typically involves the formation of a C-N or C-C bond to close the four-membered ring.

Intramolecular Nucleophilic Substitution: A common and effective method involves the intramolecular SN2 reaction of a γ-amino halide or a γ-amino alcohol derivative (e.g., a mesylate or tosylate). nih.gov For the synthesis of this compound, this would entail the cyclization of a 4-(benzhydrylamino)-3-hydroxy-1-butanol derivative. A related approach is the intramolecular aminolysis of epoxides, where a nitrogen nucleophile attacks an epoxide ring to form the azetidine. nih.gov Lanthanide triflates have been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.gov

Palladium-Catalyzed Cyclizations: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing nitrogen-containing heterocycles. rsc.org This method allows for the direct formation of the azetidine ring from an acyclic amine precursor with high efficiency.

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine core.

[2+2] Cycloadditions: The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, is a direct method for azetidine synthesis. chemrxiv.orgrsc.org Visible light-mediated photocatalysis has enabled these reactions to proceed under mild conditions. chemrxiv.orgnih.gov For the target molecule, this would involve the cycloaddition of a benzhydrylimine with an appropriate alkene. Another significant [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam, a precursor to azetidines. mdpi.comresearchgate.net

[3+1] Cycloadditions: Copper-catalyzed [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates have been developed for the enantioselective synthesis of 2-azetines, which can be subsequently reduced to azetidines. nih.gov

Strain-Release Approaches in Azetidine Preparation

The high ring strain of certain bicyclic systems can be harnessed to drive the formation of azetidine rings.

From Azabicyclo[1.1.0]butanes: Azabicyclo[1.1.0]butanes are highly strained molecules that can undergo ring-opening reactions with nucleophiles to form functionalized azetidines. rsc.orgchemrxiv.org This strain-release strategy allows for the modular and stereospecific synthesis of substituted azetidines. acs.org For example, the reaction of azabicyclo[1.1.0]butyl lithium with a boronic ester, followed by N-protonation and 1,2-migration, provides a versatile route to azetidinyl boronic esters. acs.orgorganic-chemistry.org

Asymmetric and Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest. This requires the use of asymmetric and stereoselective synthetic methods.

Enantioselective Catalysis in Azetidine Ring Construction

The use of chiral catalysts to control the stereochemical outcome of ring-forming reactions is a highly effective strategy for asymmetric azetidine synthesis.

Enantioselective Cycloadditions: Chiral catalysts can be employed in [2+2] and [3+1] cycloaddition reactions to produce enantiomerically enriched azetidines or their precursors. nih.gov For instance, chiral ligands can be used in metal-catalyzed cycloadditions to induce asymmetry. nih.gov

Enantioselective Ring Opening: The enantioselective ring-opening of meso-aziridines with silyl (B83357) nucleophiles, facilitated by a bimetallic catalyst, can produce valuable chiral 1,2-diamino and β-amino acid precursors which can be further elaborated into chiral azetidines. nih.gov Similarly, chiral squaramide hydrogen-bond donors have been shown to catalyze the highly enantioselective ring-opening of 3-substituted azetidines. acs.orgchemrxiv.org

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral ketones is a powerful method for preparing chiral alcohols. google.com This can be applied to the synthesis of chiral γ-amino alcohols, which are key precursors for the construction of chiral azetidines. nih.gov Iridium complexes with chiral phosphine (B1218219) ligands have proven to be highly effective catalysts for this transformation. nih.gov

Below is a table summarizing various synthetic approaches to azetidines:

| Methodology | Reaction Type | Key Features | Applicability to this compound |

| Intramolecular Nucleophilic Substitution | Cyclization | Utilizes γ-amino halides or sulfonates. nih.gov | A primary and versatile approach. |

| Aza Paternò-Büchi Reaction | [2+2] Cycloaddition | Direct formation from imines and alkenes, often photocatalyzed. chemrxiv.orgrsc.org | Feasible with a benzhydrylimine and a suitable alkene. |

| Staudinger Synthesis | [2+2] Cycloaddition | Forms a β-lactam intermediate from a ketene and an imine. mdpi.comresearchgate.net | An indirect but well-established route via β-lactam reduction. |

| Strain-Release from Azabicyclobutanes | Ring Opening | Modular synthesis driven by relief of ring strain. acs.orgrsc.org | Offers a modern and flexible entry to substituted azetidines. |

| Enantioselective Catalysis | Various | Employs chiral catalysts for stereocontrol in ring formation or modification. nih.govnih.govacs.org | Crucial for obtaining enantiomerically pure target molecule. |

Diastereoselective Control in Synthetic Routes

The asymmetric synthesis of the this compound scaffold, with its inherent stereocenters, demands precise control over reaction pathways to ensure the desired diastereomer is formed. Researchers have developed several effective strategies, ranging from kinetically controlled cyclizations to the use of nature's own chiral building blocks.

A prevalent and effective method involves the intramolecular cyclization of acyclic precursors where the stereochemistry is set during the ring-formation step. One such approach is the regio- and diastereoselective cyclization of N-substituted benzylaminomethyl-oxiranes. semanticscholar.org In a kinetically controlled reaction, treating these precursors with a superbase, such as a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR), at low temperatures (-78 °C) leads preferentially to the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466). semanticscholar.org This method typically yields trans-substituted azetidines with high diastereoselectivity. semanticscholar.org

Another powerful strategy is the utilization of the chiral pool , which employs readily available, enantiomerically pure starting materials like amino acids. researchgate.netmdpi.com L-proline and L-glutamic acid, for instance, can serve as precursors, with their inherent chirality guiding the stereochemical outcome of the synthetic sequence. researchgate.netbaranlab.org The synthesis begins with the modification of the amino acid, converting its carboxylic acid function into other groups like alcohols or aldehydes, which then participate in the ring-forming reactions to construct the azetidine core with a defined stereochemistry at the C2 position. researchgate.net

Reduction of β-lactams (azetidin-2-ones) also serves as a viable route. The stereochemistry of the final azetidine is controlled by the diastereoselective reduction of the lactam carbonyl group. Various reducing agents can be employed, and the stereochemical outcome is often dependent on the substituents already present on the β-lactam ring, which can direct the approach of the reducing agent.

Furthermore, the use of chiral auxiliaries provides another layer of stereochemical control. Auxiliaries, such as those derived from Ellman's sulfinamide, can be temporarily attached to the precursor molecule to direct the stereoselective formation of the azetidine ring, after which the auxiliary is cleaved to yield the chiral product.

| Method | Key Precursor Type | Reagents/Conditions | Stereochemical Outcome | Reference |

| Kinetically Controlled Cyclization | N-substituted aminomethyl-oxirane | LiDA-KOR, THF, -78 °C | High diastereoselectivity for trans products | semanticscholar.org |

| Chiral Pool Synthesis | α-Amino acids (e.g., L-proline) | Multi-step conversion | Pre-defined stereocenter from starting material | researchgate.netresearchgate.netbaranlab.org |

| β-Lactam Reduction | Substituted azetidin-2-one | Various reducing agents (e.g., NaBH₄) | Dependent on existing stereocenters and reagents | |

| Chiral Auxiliary | Acyclic amine with chiral auxiliary | e.g., Ellman's sulfinamide, followed by cyclization and cleavage | High diastereoselectivity guided by auxiliary |

Functionalization Techniques Applied to this compound Precursors

The functionalization of precursors is critical for synthesizing the target molecule. This involves the strategic introduction of the N-benzhydryl group and chemical modifications of the primary alcohol.

Introduction and Manipulation of the Benzhydryl Moiety

The benzhydryl (diphenylmethyl) group is a crucial component of the target molecule, serving primarily as a bulky N-protecting group. Its introduction and subsequent manipulation (cleavage) are key synthetic steps.

Introduction: The benzhydryl group is typically introduced onto the azetidine nitrogen via a nucleophilic substitution reaction (N-alkylation). This is commonly achieved by reacting the parent (azetidin-2-yl)methanol, or its precursor, with a benzhydryl halide, such as benzhydryl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. The bulky nature of the benzhydryl group can influence the reactivity and stereoselectivity of subsequent reactions. In some advanced methods, like photochemical cyclizations, the N-benzhydryl group has been shown to be essential for orchestrating the desired ring-forming reaction.

Manipulation/Cleavage: While essential for synthesis, the benzhydryl group is often removed in later stages to yield the free N-H azetidine or to be replaced by other substituents. Compared to the N-benzyl group, which often requires harsh hydrogenolysis conditions for removal, the N-benzhydryl group can be cleaved under relatively milder conditions. Catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, is a common and effective method for debenzhydrylation.

| Transformation | Typical Reagents | Conditions | Purpose |

| N-Benzhydrylation | Benzhydryl bromide, Base (e.g., K₂CO₃, Et₃N) | Aprotic solvent (e.g., DMF, CH₃CN) | Introduction of N-protecting group |

| Debenzhydrylation | H₂, Palladium on carbon (Pd/C) | Methanol (B129727) or Ethanol, room temperature to mild heat | Deprotection to yield secondary amine |

Transformations at the Primary Alcohol Functionality

The primary alcohol group (–CH₂OH) at the C2 position is a versatile functional handle that can be readily transformed into a variety of other functional groups, enabling the synthesis of diverse azetidine derivatives. cymitquimica.com

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid.

To Aldehyde: Mild oxidation conditions using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively convert the primary alcohol to (1-Benzhydrylazetidin-2-yl)carbaldehyde. This aldehyde is a valuable intermediate for further carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can oxidize the primary alcohol directly to the corresponding carboxylic acid, (1-Benzhydrylazetidine-2-carboxylic acid).

Esterification and Etherification:

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard esterification conditions to form esters. medcraveonline.com This is often used to introduce biologically relevant moieties or to temporarily protect the alcohol.

Etherification: Conversion to an ether, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base (e.g., NaH) and then reacting it with an alkyl halide, is another common transformation.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., chloride, bromide), using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These resulting halo-derivatives are precursors for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

| Reaction Type | Product Functional Group | Typical Reagents |

| Mild Oxidation | Aldehyde | PCC, DMP |

| Strong Oxidation | Carboxylic Acid | KMnO₄, Jones Reagent |

| Esterification | Ester | Carboxylic Acid (with acid catalyst), Acyl Chloride |

| Halogenation | Alkyl Halide | SOCl₂, PBr₃ |

Elucidation of Reaction Mechanisms Pertaining to 1 Benzhydrylazetidin 2 Yl Methanol Synthesis and Transformations

Mechanistic Studies of Azetidine (B1206935) Ring Formation

The construction of the azetidine scaffold can be achieved through various synthetic strategies, each with its own mechanistic nuances. magtech.com.cn Key approaches include intramolecular cyclizations, cycloadditions, and rearrangement reactions. rsc.orgmagtech.com.cn

Nucleophilic Substitution Pathways in Azetidine Synthesis

A prevalent method for azetidine ring formation involves intramolecular nucleophilic substitution (SN2) reactions. organic-chemistry.orgresearchgate.net In this approach, a nitrogen nucleophile displaces a leaving group at the γ-position of an acyclic precursor. researchgate.net For instance, the cyclization of 3-amino-1-benzhydrylpropanol precursors can lead to the formation of the azetidine ring. vulcanchem.com The reaction proceeds via the activation of the terminal hydroxyl group, converting it into a good leaving group, which is then displaced by the intramolecular amine.

Recent studies have highlighted various methods that rely on nucleophilic substitution:

From β-amino alcohols: Diversely substituted N-aryl-2-cyanoazetidines can be synthesized from enantiomerically pure β-amino alcohols. This multi-step process involves copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org

From alkyl dihalides: A straightforward synthesis of 1,3-disubstituted azetidines is achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Palladium-Catalyzed C(sp³)–H Amination: An intramolecular palladium(II)-catalyzed γ-C(sp³)–H amination has been developed for synthesizing functionalized azetidines. rsc.org The mechanism is proposed to involve the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org

Table 1: Examples of Nucleophilic Substitution Pathways in Azetidine Synthesis

| Starting Material | Reagents/Conditions | Product | Reference |

| β-Amino alcohols | 1. Copper catalyst (N-arylation)2. N-cyanomethylation3. Mesylation, Base | N-Aryl-2-cyanoazetidines | organic-chemistry.org |

| 2-Substituted-1,3-propanediols and primary amines | In situ generated bis-triflates | 1,3-Disubstituted azetidines | organic-chemistry.org |

| Amino-alkyl precursors | Pd(II) catalyst, oxidant | Functionalized azetidines | rsc.org |

Rearrangement Reaction Pathways in Azetidine Ring Formation

Rearrangement reactions offer alternative pathways to the azetidine core, often involving ring expansion of smaller heterocycles or ring contraction of larger ones. magtech.com.cn

Ring Expansion of Aziridines: The one-carbon ring expansion of aziridines to azetidines can be accomplished through a rsc.orgresearchgate.net-Stevens rearrangement. nih.gov This transformation can be catalyzed by enzymes, such as engineered cytochrome P450 variants, which can control the stereochemistry of the reaction. nih.gov The mechanism involves the formation of an ammonium (B1175870) ylide intermediate, which then undergoes rearrangement. nih.gov The thermal ring expansion of aziridines is also a possible, though less common, route. researchgate.net

Ring Contraction of Pyrrolidinones: N-sulfonylazetidines can be synthesized via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.orgacs.org The proposed mechanism involves a nucleophilic attack on the activated amide carbonyl, leading to N–C(O) cleavage. The resulting intermediate, a γ-positioned amide anion with an α-bromocarbonyl, undergoes intramolecular SN2 cyclization to form the azetidine ring. rsc.orgacs.org

Table 2: Rearrangement Reactions for Azetidine Synthesis

| Precursor | Reaction Type | Key Intermediate | Product | Reference |

| Aziridines | rsc.orgresearchgate.net-Stevens Rearrangement | Ammonium ylide | Azetidines | nih.gov |

| α-Bromo N-sulfonylpyrrolidinones | Ring Contraction | γ-Amide anion with α-bromocarbonyl | N-Sulfonylazetidines | rsc.orgacs.org |

Radical and Ionic Mechanisms in Azetidine Functionalization

Radical and ionic processes are instrumental in the functionalization of the azetidine ring, often leveraging the inherent ring strain.

Radical Cyclization: A copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been developed for the synthesis of azetidines. This method demonstrates good functional group tolerance. nih.gov A photocatalytic radical strategy has also been reported for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes. researchgate.netchemrxiv.org This process involves an organic photosensitizer that controls the energy-transfer process with sulfonyl imines, and the resulting radical intermediates are trapped by the strained azabicyclobutane. researchgate.netchemrxiv.org

Ionic Ring Opening: The functionalization of azetidines can also proceed through ionic mechanisms. For example, Lewis acid-promoted ring-opening of azetidines with aromatic nucleophiles via a Friedel-Crafts mechanism has been reported. rsc.org

Investigations into Azetidine Ring Opening and Expansion/Contraction Mechanisms

The reactivity of the azetidine ring is largely dictated by its inherent strain, making it susceptible to ring-opening, expansion, and contraction reactions. researchgate.netresearchwithrutgers.com

Strain-Release Driven Reactivity

The significant ring strain of azetidines (approximately 25.4 kcal/mol) is a primary driving force for their reactivity. rsc.orgresearchgate.net This strain can be harnessed to promote reactions that would otherwise be unfavorable.

Ring Opening: Azetidines can undergo ring-opening reactions with various nucleophiles, a process often facilitated by the relief of ring strain. researchgate.netresearchgate.net These reactions can be catalyzed by Lewis acids or by converting the azetidine into a more reactive quaternary ammonium salt. magtech.com.cn For example, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes leads to the selective formation of 3-arylated azetidines through strain-release. rsc.org A "build and release" strategy has been developed where photochemically synthesized azetidinols undergo subsequent ring-opening upon addition of electron-deficient ketones or boronic acids. beilstein-journals.org

Ring Expansion: The strain in the azetidine ring can also drive ring expansion reactions. For instance, treatment of 1-benzhydrylazetidinium ions with a base can induce a Stevens rearrangement, leading to the formation of pyrrolidine (B122466) derivatives. vulcanchem.com

Influence of Substituents on Ring Dynamics and Reactivity

The nature and position of substituents on the azetidine ring have a profound impact on its stability, reactivity, and the regioselectivity of ring-opening reactions. magtech.com.cn

Electronic Effects: The regioselectivity of nucleophilic ring-opening is strongly influenced by the electronic properties of the substituents. magtech.com.cn Unsaturated substituents at the 2-position, such as aryl or carbonyl groups, can stabilize the transition state of C-N bond cleavage through conjugation, thus directing the nucleophilic attack to the adjacent carbon. magtech.com.cn

Steric Effects: Steric hindrance also plays a crucial role. Bulky nucleophiles or substituents can direct the attack to the less sterically hindered carbon atom of the azetidine ring. magtech.com.cn

Protecting Groups: The choice of the N-protecting group is critical. For instance, a benzhydryl group has been shown to be instrumental in both orchestrating a photochemical Norrish–Yang cyclization to form an azetidinol (B8437883) and facilitating its subsequent ring-opening. beilstein-journals.org The stability of N-substituted azetidines can also be significantly affected by the nature of the substituent, with some undergoing acid-mediated intramolecular ring-opening decomposition. nih.govacs.org

Table 3: Factors Influencing Azetidine Ring Reactivity

| Factor | Influence | Example | Reference |

| Ring Strain | Driving force for ring-opening and expansion | Strain-release driven homologation of boronic esters to form azetidines | acs.org |

| Electronic Effects of Substituents | Controls regioselectivity of ring-opening | 2-Aryl substituents direct nucleophilic attack to the C2 position | magtech.com.cn |

| Steric Hindrance | Directs nucleophilic attack to less hindered carbon | Bulky nucleophiles attack the less substituted carbon | magtech.com.cn |

| N-Protecting Group | Influences stability and reactivity | Benzhydryl group facilitates photochemical cyclization and subsequent ring-opening | beilstein-journals.org |

Research on Derivatives and Analogues of 1 Benzhydrylazetidin 2 Yl Methanol

Design Principles for Structural Analogues

The design of structural analogues of (1-Benzhydrylazetidin-2-yl)methanol is guided by the desire to modulate its physicochemical properties. This is achieved through systematic modifications of its three primary structural components.

Table 1: Examples of N-Substituent Modifications and Their Rationale

| Modification | Rationale | Potential Impact on Properties |

| Introduction of para-substituents (e.g., -OCH3, -Cl) on phenyl rings | To alter electronic properties and lipophilicity. | Modulated solubility, melting point, and crystal packing. |

| Replacement of one phenyl ring with a pyridyl group | To introduce a hydrogen bond acceptor and alter polarity. | Increased aqueous solubility and potential for different intermolecular interactions. |

| Replacement of the benzhydryl group with a tert-butyl group | To reduce aromatic character while maintaining steric bulk. | Altered lipophilicity and potential for different solid-state properties. |

| Introduction of a trityl group | To significantly increase steric hindrance. | Potential for creating specific molecular recognition sites and influencing reaction stereoselectivity. solubilityofthings.com |

Table 2: Examples of Azetidine (B1206935) Ring Variations

| Position of Variation | Type of Modification | Rationale |

| C3 | Introduction of an alkyl or aryl group | To create new stereocenters and modulate the molecule's conformation. |

| C3 | Introduction of a hydroxyl or amino group | To introduce new functional groups for further derivatization and alter polarity. nih.gov |

| C4 | Introduction of a gem-dimethyl group | To restrict conformational flexibility and potentially influence crystal packing. |

The primary alcohol of the methanol (B129727) side chain is a versatile functional group that can be readily derivatized. researchgate.netrsc.orgnih.govresearchgate.net Esterification is a common strategy to introduce a wide variety of functional groups, thereby altering properties such as solubility, melting point, and volatility. solubilityofthings.comscienceready.com.aulibretexts.org Oxidation of the alcohol to an aldehyde or a carboxylic acid provides access to a different class of analogues with distinct chemical properties and potential for further reactions. Etherification is another route to modify the side chain, introducing different alkyl or aryl groups.

Table 3: Examples of Methanol Side Chain Derivatizations

| Derivatization Reaction | Reagents | Resulting Functional Group | Impact on Properties |

| Esterification | Carboxylic acid, Acid catalyst | Ester | Increased lipophilicity (depending on the R group), altered melting point and boiling point. solubilityofthings.comscienceready.com.au |

| Oxidation | PCC, DMP | Aldehyde | Increased reactivity, potential for further synthetic transformations. |

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid | Increased polarity and acidity, potential for salt formation. |

| Etherification | Alkyl halide, Base | Ether | Altered polarity and hydrogen bonding capacity. |

Advanced Synthetic Methodologies for Novel Analogues

The synthesis of novel analogues of this compound often requires advanced synthetic strategies to construct the strained four-membered ring and control stereochemistry. rsc.orgorganic-chemistry.orgresearchgate.net While traditional methods for azetidine synthesis exist, modern approaches focus on efficiency, selectivity, and functional group tolerance. organic-chemistry.org

One advanced methodology is the use of [2+2] photocycloadditions between imines and alkenes to directly form the azetidine ring. researchgate.net This method can provide access to a wide range of substituted azetidines that may be difficult to obtain through other routes. Another powerful technique is the ring expansion of aziridines, which can be achieved under various conditions to yield azetidines with specific substitution patterns. acs.orgepfl.ch

Catalytic methods, such as palladium-catalyzed intramolecular C-H amination, offer a direct way to form the azetidine ring from acyclic precursors under mild conditions. organic-chemistry.org For the synthesis of highly functionalized azetidines, multi-component reactions and cascade reactions are being explored to increase synthetic efficiency by forming multiple bonds in a single operation.

Stereochemical Aspects in Analogue Synthesis

The synthesis of analogues of this compound with defined stereochemistry is crucial, as different stereoisomers can exhibit distinct physical and chemical properties. The molecule has a stereocenter at the C2 position of the azetidine ring. The introduction of additional substituents on the ring can create further stereocenters, leading to multiple diastereomers.

Enantioselective synthesis is often achieved through the use of chiral catalysts or chiral auxiliaries. nih.govacs.org For example, the diastereoselective reduction of a ketone precursor can be used to set the stereochemistry of the hydroxyl group relative to the azetidine ring. acs.orgacs.orgnih.gov The use of chiral starting materials, such as amino acids, can also be a powerful strategy to obtain enantiomerically pure azetidine derivatives. solubilityofthings.com The stereochemical outcome of a reaction can often be influenced by the choice of reagents and reaction conditions, allowing for the selective synthesis of a desired stereoisomer.

Structure-Property Relationship Studies of Analogues (excluding biological activity)

Understanding the relationship between the structure of this compound analogues and their physicochemical properties is essential for their rational design and application. These studies typically involve the systematic variation of the molecular structure and the measurement of properties such as melting point, boiling point, solubility, lipophilicity (logP), and crystal packing.

Modifications to the N-benzhydryl group have a significant impact on lipophilicity and solid-state properties. Increasing the size or aromaticity of the N-substituent generally leads to a higher melting point and lower aqueous solubility. The introduction of polar functional groups on the phenyl rings can enhance solubility.

Derivatization of the methanol side chain, particularly through esterification, provides a powerful tool to fine-tune the properties of the analogues. The nature of the ester group can be varied to control lipophilicity, melting point, and solubility. For example, long-chain alkyl esters will be more lipophilic and have lower melting points compared to short-chain or aromatic esters. solubilityofthings.comscienceready.com.aulibretexts.org

Table 4: Predicted Influence of Structural Modifications on Physicochemical Properties

| Structural Modification | Predicted Effect on Melting Point | Predicted Effect on Lipophilicity (logP) | Predicted Effect on Aqueous Solubility |

| Addition of a methyl group to a phenyl ring of the N-benzhydryl group | Increase | Increase | Decrease |

| Replacement of a phenyl ring with a pyridyl group | Variable | Decrease | Increase |

| Introduction of a C3-methyl group on the azetidine ring | Increase | Increase | Decrease |

| Esterification of the methanol side chain with acetic acid | Decrease | Increase | Decrease |

| Oxidation of the methanol to a carboxylic acid | Increase | Decrease | Increase |

Computational and Theoretical Chemistry Applied to 1 Benzhydrylazetidin 2 Yl Methanol

Computational Elucidation of Reaction Mechanisms and Transition States

Energy Profiles for Synthetic Pathways

The synthesis of the azetidine (B1206935) ring, the core scaffold of (1-Benzhydrylazetidin-2-yl)methanol, can proceed through various synthetic routes. One common strategy is the intramolecular cyclization of a suitably functionalized acyclic precursor. Density Functional Theory (DFT) calculations are frequently employed to model the energy profiles of these ring-forming reactions, helping to identify the most plausible reaction pathways and to understand the factors that govern reaction feasibility and efficiency.

A pertinent example is the intramolecular aminolysis of epoxy amines to form azetidines, a reaction catalyzed by Lewis acids such as Lanthanum(III) triflate (La(OTf)₃). nih.govfrontiersin.org Computational studies on simplified model systems for this transformation have been performed to understand the regioselectivity of the ring-closure. nih.govfrontiersin.org These calculations help to determine the activation barriers for the competing pathways, namely the formation of the four-membered azetidine ring versus the five-membered pyrrolidine (B122466) ring.

For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations have been used to compare the energy of the transition states leading to either azetidine or pyrrolidine products. frontiersin.org The calculations revealed that the transition state for azetidine formation is significantly lower in energy than that for pyrrolidine formation, which is consistent with the experimentally observed high regioselectivity for the formation of the azetidine ring. frontiersin.org

To illustrate the type of data generated in such studies, the following table presents hypothetical relative free energies for key steps in a generic azetidine ring synthesis via intramolecular cyclization.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactant (Acyclic Precursor) | 0.0 |

| 2 | Transition State for C-N bond formation | +22.5 |

| 3 | Azetidine Product | -5.8 |

This table is illustrative and based on typical values found in computational studies of azetidine synthesis. Actual values would be specific to the exact reactants and reaction conditions.

Such energy profiles are crucial for optimizing reaction conditions. For example, a high activation barrier might suggest the need for higher reaction temperatures or the use of a more effective catalyst to facilitate the transformation. Conversely, a highly exothermic reaction might require careful temperature control to prevent side reactions. The introduction of a bulky N-substituent like the benzhydryl group in this compound would be expected to influence these energy profiles, a hypothesis that could be rigorously tested through further computational modeling.

Investigation of Stereoselectivity Origins through Transition State Modeling

Many synthetic routes to substituted azetidines, including those that could lead to this compound, generate stereocenters. Understanding and controlling the stereochemical outcome of these reactions is a central goal of asymmetric synthesis. Transition state modeling using computational methods has proven to be a powerful approach for elucidating the origins of stereoselectivity.

By calculating the energies of the various possible transition states leading to different stereoisomers, chemists can predict which stereoisomer will be formed preferentially. These models can reveal the subtle non-covalent interactions, such as steric hindrance or hydrogen bonding, that stabilize one transition state over another.

A relevant case study is the computational investigation of the aldol (B89426) reaction catalyzed by proline and its analogs, including azetidine-2-carboxylic acid. nih.govresearchgate.net This reaction is a classic example of organocatalysis, where a small chiral molecule directs the stereochemical course of the reaction. DFT calculations have been used to model the transition states for the reaction of benzaldehyde (B42025) with acetone, catalyzed by azetidine-2-carboxylic acid. nih.gov

These calculations show that the catalyst and substrates can approach each other in several ways, leading to different transition states and, consequently, different stereoisomeric products. The relative energies of these transition states determine the enantiomeric excess (ee) of the reaction. For the azetidine-2-carboxylic acid-catalyzed aldol reaction, the calculated transition state energies can predict the stereochemical preference. nih.gov

Below is a representative data table illustrating the kind of information obtained from such transition state modeling studies. The data is based on the aldol reaction catalyzed by azetidine-2-carboxylic acid, an analogue of the target compound's core structure.

| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

| anti-re | 0.0 | Major |

| anti-si | +0.5 | Minor |

| syn-re | +1.8 | Minor |

| syn-si | +2.3 | Minor |

This table is based on data for the aldol reaction catalyzed by azetidine-2-carboxylic acid and serves as an illustrative example. nih.gov The terms 're' and 'si' refer to the two faces of the prochiral ketone, while 'anti' and 'syn' describe the relative stereochemistry of the newly formed stereocenters.

The small energy difference between the anti-re and anti-si transition states suggests a moderate level of enantioselectivity, which aligns with experimental observations for this particular catalyst. nih.gov The analysis of the transition state geometries can further reveal the specific steric and electronic interactions responsible for this energy difference. For example, the puckering of the four-membered azetidine ring and the orientation of the substituents can create a chiral pocket that favors one mode of attack over the others. nih.gov

In the context of this compound, the bulky benzhydryl group on the nitrogen atom would undoubtedly play a significant role in dictating the stereochemical outcome of reactions at the C2 position. Transition state modeling could be used to predict how this group would influence the facial selectivity of, for example, the reduction of a ketone precursor to the final methanol (B129727) product, thus guiding the choice of reagents and conditions to achieve the desired stereoisomer.

** 1 Benzhydrylazetidin 2 Yl Methanol As a Key Synthetic Building Block**

Application in the Construction of Chiral Scaffolds

The inherent chirality of (1-Benzhydrylazetidin-2-yl)methanol, which can be sourced in enantiomerically pure form, makes it an excellent foundation for the development of novel chiral ligands and auxiliaries for asymmetric catalysis. The defined spatial arrangement of the nitrogen atom and the hydroxyl group allows for effective chelation to a metal center, creating a rigid and predictable chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations.

The development of new chiral ligands is a cornerstone of modern asymmetric synthesis, as the ligand structure is paramount for achieving high efficiency and selectivity. nih.govmetu.edu.tr The modular nature of ligand synthesis allows for the systematic tuning of steric and electronic properties to optimize catalyst performance for a specific reaction. unl.edu In this context, the azetidine (B1206935) framework of this compound serves as a robust scaffold. The nitrogen atom and the oxygen of the hydroxymethyl group can act as a bidentate ligand, coordinating to a metal catalyst. The bulky benzhydryl group on the nitrogen not only protects the amine but also provides a significant steric influence that can help to control the trajectory of incoming reagents.

Research has demonstrated the successful application of chiral β-amino alcohols derived from azetidines as ligands in asymmetric catalysis. For instance, chiral azetidine derivatives are effective ligands for metal complexes used in the asymmetric addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. bham.ac.uk The predictable stereochemical outcome of these reactions highlights the utility of the azetidine scaffold in transferring chiral information.

| Reaction Type | Role of Azetidine Scaffold | Metal Catalyst | Significance |

| Asymmetric Alkylation | Chiral Ligand | Zinc (e.g., Diethylzinc) | Formation of chiral secondary alcohols with high enantiomeric excess. bham.ac.uk |

| Asymmetric Reduction | Chiral Auxiliary | - | Control of stereochemistry in the reduction of ketones. |

| Asymmetric Cycloaddition | Chiral Ligand | Palladium, Copper | Construction of complex chiral cyclic and polycyclic systems. bham.ac.uk |

This table summarizes the application of chiral azetidine scaffolds, such as those derived from this compound, in asymmetric catalysis.

Utility in Complex Organic Molecule Synthesis (excluding specific biological targets)

The synthesis of complex organic molecules often requires a strategic, step-wise approach where stereochemistry is carefully controlled at each stage. Chiral building blocks like this compound are invaluable in this regard, as they can be incorporated into a larger molecular framework, bringing with them a pre-defined stereocenter. While the direct total synthesis of a specific complex, non-biologically targeted molecule using this exact building block may not be extensively documented in readily available literature, its potential utility can be inferred from the chemical properties of the azetidine ring system.

The significant ring strain inherent in the four-membered azetidine ring makes it susceptible to selective ring-opening reactions. researchgate.net This reactivity can be harnessed to generate highly functionalized, acyclic amine derivatives with controlled stereochemistry. For example, nucleophilic attack at the C4 position can lead to the formation of a γ-substituted amino alcohol, a common structural motif in complex natural products and other intricate organic molecules. The benzhydryl group can be removed under specific conditions to reveal a secondary amine, which can then be further functionalized.

The hydroxymethyl group at C2 provides a convenient handle for further synthetic transformations. It can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group to allow for the introduction of other functionalities via nucleophilic substitution. These modifications, performed on the intact chiral azetidine ring, allow for the elaboration of the building block before its incorporation into a larger structure or before a planned ring-opening event.

The general strategy for employing a building block like this compound in complex molecule synthesis would involve:

Utilizing the inherent chirality of the starting material to set a key stereocenter.

Performing functional group transformations on the hydroxymethyl group or other parts of the molecule while retaining the azetidine ring.

Employing a strategic ring-opening reaction at a later stage to reveal a more complex, acyclic, and stereochemically defined portion of the target molecule.

Role as a Precursor for Advanced Heterocyclic Systems

The strained nature of the azetidine ring not only allows for ring-opening reactions but also makes it an excellent substrate for ring-expansion and cycloaddition reactions, leading to the formation of more complex, advanced heterocyclic systems. researchgate.net this compound can serve as a precursor to these larger and often more synthetically challenging ring systems.

Ring-Expansion Reactions:

Azetidines can be induced to undergo ring expansion to form five-membered (pyrrolidines) or six-membered (piperidines) rings, which are ubiquitous in organic chemistry. researchgate.netchemistrysteps.com One common strategy involves the conversion of the hydroxymethyl group of this compound into a suitable leaving group, such as a tosylate or mesylate. Intramolecular nucleophilic attack by the nitrogen atom, often promoted by a base, can then facilitate a rearrangement to a larger ring. Alternatively, the formation of a carbocation adjacent to the ring can trigger a rearrangement. youtube.commasterorganicchemistry.comyoutube.com

For instance, treatment of a 2-(halomethyl)azetidine derivative with a base can lead to the formation of a bicyclic aziridinium (B1262131) intermediate, which can then be attacked by a nucleophile to yield a pyrrolidine (B122466). The specific reaction conditions and the nature of the substituents on the azetidine ring will dictate the outcome of the ring expansion.

Cycloaddition Reactions:

The introduction of unsaturation into the azetidine ring, to form an azetine, opens up the possibility of engaging in cycloaddition reactions. nih.gov The hydroxymethyl group of this compound can be eliminated to form a 2-methyleneazetidine, or the ring can be oxidized to an azetine. These unsaturated intermediates can then participate in reactions such as [4+2] or [3+2] cycloadditions to construct fused or spirocyclic heterocyclic systems. For example, a 2-azetine can react with a diene in a Diels-Alder type reaction to form a bicyclic system containing an azetidine ring fused to a six-membered ring. nih.gov

| Transformation | Intermediate | Resulting Heterocycle | Key Reaction Principle |

| Ring Expansion | Azetidin-2-ylmethyl tosylate | Pyrrolidine | Intramolecular nucleophilic substitution/rearrangement. researchgate.net |

| Ring Expansion | Carbocation adjacent to the ring | Pyrrolidine/Piperidine | Carbocation rearrangement to relieve ring strain. chemistrysteps.comyoutube.com |

| Cycloaddition | 2-Azetine | Fused bicyclic azetidine | Diels-Alder or other cycloaddition reactions. nih.gov |

This table illustrates the potential of this compound as a precursor for the synthesis of advanced heterocyclic systems through various reaction pathways.

Future Perspectives and Advanced Research Trajectories

Development of Novel Catalytic Systems for Azetidine (B1206935) Synthesis

The development of new and efficient catalytic systems is a cornerstone of modern organic synthesis, and the construction of the azetidine ring is no exception. magtech.com.cn Researchers are actively exploring a variety of catalytic approaches to improve the synthesis of azetidines, including those with specific stereochemistry, which is often crucial for their biological activity.

Recent advancements include the use of lanthanide(III) trifluoromethanesulfonates (Ln(OTf)₃) as catalysts for the intramolecular aminolysis of epoxy amines, providing a regioselective route to azetidines. frontiersin.org Specifically, La(OTf)₃ has been shown to effectively catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, yielding azetidine derivatives in high yields. frontiersin.org This method demonstrates tolerance to various functional groups, a desirable trait for the synthesis of complex molecules. frontiersin.org

Phase-transfer catalysis has also emerged as a powerful tool for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov This method utilizes chiral cation catalysts to direct the cyclization, achieving high enantiomeric ratios. nih.gov The development of novel catalysts, such as SF₅-containing cinchona alkaloids, has been instrumental in the success of these reactions. nih.gov

Furthermore, photocatalysis is being harnessed to drive the synthesis of azetidines. mit.edu Visible-light-induced copper-catalyzed radical annulation of aliphatic amines with alkynes presents a modern approach to constructing the azetidine ring. researchgate.net This method and others, such as the aza-Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of imines and alkenes, are expanding the toolkit for azetidine synthesis. rsc.orgresearchgate.net

The table below summarizes some of the novel catalytic systems being explored for azetidine synthesis.

| Catalyst Type | Reaction Type | Key Features |

| Lanthanide(III) triflates (e.g., La(OTf)₃) | Intramolecular aminolysis of epoxy amines | High regioselectivity, functional group tolerance. frontiersin.org |

| Chiral Cation Phase-Transfer Catalysts | Intramolecular C-C bond formation | High enantioselectivity for spirocyclic azetidines. nih.gov |

| Copper-based photocatalysts | Radical annulation of amines and alkynes | Utilizes visible light, forms azetidines from simple starting materials. researchgate.net |

| Palladium(II) catalysts | Intramolecular C(sp³)–H amination | Enables the formation of functionalized azetidines. rsc.org |

| Titanium(IV)-mediated catalysts | Kulinkovich-type coupling | Synthesizes spirocyclic NH-azetidines from oxime ethers. rsc.org |

These examples highlight the ongoing efforts to discover and refine catalytic systems that offer greater control, efficiency, and versatility in the synthesis of azetidines like (1-Benzhydrylazetidin-2-yl)methanol.

Continuous Flow Chemistry for Scalable Production of this compound

The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in the production of fine chemicals and pharmaceuticals. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless integration of multiple reaction steps. nih.govnih.gov For the scalable production of this compound, continuous flow processes hold considerable promise.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. youtube.com The small reactor volumes inherent in flow systems mitigate the risks associated with highly reactive intermediates or exothermic reactions, which can be a concern in large-scale batch processes. nih.gov This is particularly relevant for the synthesis of strained ring systems like azetidines.

While specific continuous flow syntheses for this compound are not yet widely reported in the literature, the principles of flow chemistry are being applied to the synthesis of various heterocyclic compounds, demonstrating the feasibility of this approach. nih.gov For instance, the synthesis of other nitrogen-containing heterocycles has been successfully demonstrated in flow, often coupling reaction and purification steps in a continuous sequence. nih.gov

The potential for scalable production is a key driver for adopting flow chemistry. A well-designed flow process can operate for extended periods, producing large quantities of the target molecule with consistent quality. This is a significant advantage over batch processes, which are often limited by reactor size and require downtime for cleaning and setup between batches.

Sustainable and Green Chemistry Approaches in Azetidine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.com These principles are highly relevant to the synthesis of azetidines, including this compound.

One of the key areas of focus is the use of more environmentally benign solvents and reagents. For example, research is being conducted on performing reactions in water or using solvent-free conditions where possible. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Biocatalysis , the use of enzymes or whole-cell systems to catalyze chemical reactions, is a particularly promising green chemistry approach. mdpi.com Enzymes operate under mild conditions (temperature and pH) and often exhibit high chemo-, regio-, and stereoselectivity, which can simplify purification processes and reduce the formation of byproducts. While specific examples for this compound are still emerging, the application of biocatalysis in the synthesis of other chiral amines and heterocycles demonstrates its potential.

Furthermore, the development of catalytic reactions, as discussed in section 8.1, is inherently a green chemistry approach, as catalysts are used in small amounts and can often be recycled and reused. The ideal "green" synthesis of this compound would likely involve a highly efficient, selective, and recyclable catalyst in a process that minimizes waste and energy consumption.

Interdisciplinary Research Integrating Advanced Analytical Techniques and Computational Methodologies

The synergy between experimental chemistry, advanced analytical techniques, and computational modeling is accelerating the pace of discovery and development in chemical synthesis. mit.edubg.ac.rs This interdisciplinary approach is proving invaluable for understanding and optimizing the synthesis of complex molecules like this compound.

Advanced analytical techniques are crucial for characterizing the products and monitoring the progress of reactions in real-time. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the structure and purity of synthesized compounds. jmchemsci.com In-situ monitoring techniques, such as ReactIR, can provide valuable kinetic and mechanistic information, allowing for rapid process optimization.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, is being used to predict the feasibility and stereochemical outcome of reactions. nih.govresearchgate.net By modeling reaction pathways and transition states, researchers can gain insights into the underlying mechanisms of catalysis and stereoselectivity. nih.govnih.gov This predictive power can guide the design of new catalysts and reaction conditions, reducing the amount of trial-and-error experimentation required. mit.edu For example, computational models have been used to predict which combinations of alkenes and oximes will successfully react to form azetidines in photocatalytic reactions. mit.edu

The integration of these disciplines allows for a more rational and efficient approach to synthetic chemistry. By combining the predictive power of computational models with the empirical data from advanced analytical techniques, researchers can develop more robust, efficient, and scalable syntheses for valuable compounds like this compound.

常见问题

Q. What protocols ensure ethical data sharing while protecting proprietary research on this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-proprietary data. Use anonymized datasets with metadata tags (e.g., synthesis conditions, assay parameters) in public repositories. For sensitive data, employ controlled-access platforms compliant with GDPR or HIPAA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。